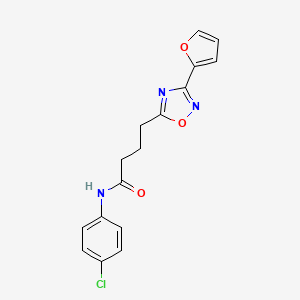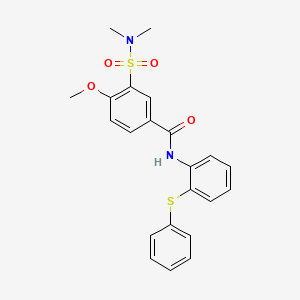
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
科学的研究の応用
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various diseases, including Alzheimer's disease, diabetes, and cancer. By inhibiting 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, this compound has the potential to modulate various signaling pathways and cellular processes that are involved in the pathogenesis of these diseases. In addition, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been used as a tool compound to study the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.
作用機序
The mechanism of action of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves the inhibition of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, which is a serine/threonine kinase that is involved in various cellular processes. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide plays a crucial role in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. By inhibiting 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide can modulate various signaling pathways and cellular processes that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide activity in a dose-dependent manner, with an IC50 value of 0.6 μM. In addition, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been shown to modulate various signaling pathways and cellular processes, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. In vivo studies have shown that this compound can modulate various physiological processes, including glucose metabolism, insulin sensitivity, and cognitive function.
実験室実験の利点と制限
One of the main advantages of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide for lab experiments is its potency and selectivity as a 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide inhibitor. This compound has been extensively validated as a tool compound for studying the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various cellular processes. In addition, the synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications. However, one of the main limitations of this compound is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.
将来の方向性
There are several future directions for the study of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide. One area of interest is the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various diseases, including Alzheimer's disease, diabetes, and cancer. By modulating 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide activity, this compound has the potential to be developed as a therapeutic agent for these diseases. In addition, the development of more potent and selective 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide inhibitors based on the structure of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide could lead to the discovery of new drug candidates for various diseases. Finally, the development of novel synthetic methods for the production of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide could improve the efficiency and cost-effectiveness of its production.
合成法
The synthesis of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are 2-hydroxy-3-iodoquinoline and 4-fluoro-N-isobutylbenzenesulfonamide. The reaction proceeds through a series of steps involving palladium-catalyzed coupling reactions, reduction, and deprotection to yield the final product. The synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications.
特性
IUPAC Name |
4-fluoro-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-14(2)12-23(27(25,26)18-9-7-17(21)8-10-18)13-16-11-15-5-3-4-6-19(15)22-20(16)24/h3-11,14H,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAVFRPXIKGPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-methylpropyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


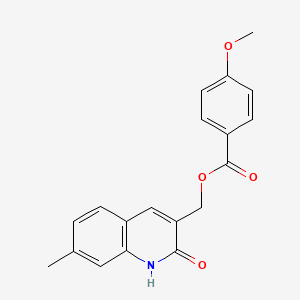

![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)

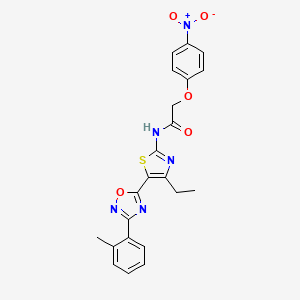
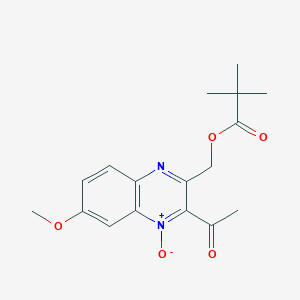
![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)

![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)
